Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt
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Overview
Description
Preparation Methods
The synthesis of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyridine rings .
Scientific Research Applications
This compound has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as anticancer, antibacterial, and anti-inflammatory agents . Industrially, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets effectively, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-, hydroxide, inner salt is similar to other thiazole and pyridine derivatives, such as thiazolo(3,2-a)pyrimidines and thiazolo(3,2-a)pyridines . its unique combination of a thiazole ring fused with a pyridine ring sets it apart from these compounds.
Properties
CAS No. |
23003-45-4 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-olate |
InChI |
InChI=1S/C7H7NOS/c9-6-2-1-3-8-4-5-10-7(6)8/h1-3H,4-5H2 |
InChI Key |
UQOJAMOQNDLMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CC=[N+]21)[O-] |
Origin of Product |
United States |
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